Cas no 97614-43-2 (2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose)

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose structure
97614-43-2 structure
商品名:2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
CAS番号:97614-43-2
MF:C26H21FO7
メガワット:464.44
MDL:MFCD00083339
CID:61906
PubChem ID:253662173

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose 化学的及び物理的性質

名前と識別子

    • 2-fluoro-2-deoxy-1,3,5-tri-O-benzoyl-*A-D-arabino
    • 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
    • FLuorosugar
    • 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
    • 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose
    • (2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
    • 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose
    • 2-Fluoro-2deoxy-1,3,5-O-benzoyl-a-D-arabinofuranose
    • a-D-Arabinofuranose,2-deoxy-2-fluoro-, 1,3,5-tribenzoate
    • 1,3,5-Tri-O-Benzoyl-2-Deoxy-2-Fluoro -α-D-Arabinose
    • 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose
    • α-D-Arabinofuranose, 2-deoxy-2-fluoro-, tribenzoate (9CI)
    • 2-Deoxy-2-fluoro-α-D-arabinofuranose 1,3,5-tribenzoate
    • 2′-Fluoro-2′-deoxy-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
    • [(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate
    • AC-4271
    • I+/--D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate
    • CS-W009129
    • [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
    • DTXSID601195315
    • W-204163
    • 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-
    • 2-deoxy-2-fluoro-1,3,5-tris-O-(phenylcarbonyl)-alpha-D-arabinofuranose
    • 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose
    • AU-004/43508497
    • AKOS015919919
    • 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoropentofuranose
    • 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-?-D-arabinofuranose
    • (2R,3S,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-fluorooxolan-2-yl benzoate
    • 2-Fluoro-2-deoxy-1,3,5-tri-O-benzoyl-a-D-arabinofuranose
    • STL555214
    • AKOS005258511
    • 2-Deoxy-2-fluoro-alpha-D-arabinofuranose 1,3,5-Tribenzoate; 2'-Fluoro-2'-deoxy-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose;
    • (2R,3S,4R,5R)-5-(benzoyloxymethyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
    • 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-d-arabinfuranose
    • SCHEMBL1962648
    • 2-Deoxy-2-fluoro-alpha-D-arabinofuranose 1,3,5-tribenzoate
    • AS-15478
    • A-D-arabinofuranose 1,3,5-Tribenzoate
    • MFCD00083339
    • (2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyldibenzoate
    • A-D- arabinofuranose
    • BBL101418
    • MDL: MFCD00083339
    • インチ: 1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m1/s1
    • InChIKey: JOAHVPNLVYCSAN-UXGLMHHASA-N
    • ほほえんだ: O([C@H]1[C@H](F)[C@@H](OC(C2C=CC=CC=2)=O)O[C@@H]1COC(C1C=CC=CC=1)=O)C(C1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 464.127131g/mol
  • ひょうめんでんか: 0
  • XLogP3: 5.2
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 回転可能化学結合数: 10
  • どういたいしつりょう: 464.127131g/mol
  • 単一同位体質量: 464.127131g/mol
  • 水素結合トポロジー分子極性表面積: 88.1Ų
  • 重原子数: 34
  • 複雑さ: 695
  • 同位体原子数: 0
  • 原子立体中心数の決定: 4
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: はくしょくけっしょうふんまつ
  • 密度みつど: 1.35
  • ゆうかいてん: 83.0 to 87.0 deg-C
  • ふってん: 584.1°C at 760 mmHg
  • フラッシュポイント: 295.7 °C
  • 屈折率: 1.607
  • ようかいど: Soluble in chloroform or dichloromethane
  • PSA: 88.13000
  • LogP: 3.98900
  • ひせんこうど: +74 ± 2° (C=1 in CH2Cl2)

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose セキュリティ情報

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose 税関データ

  • 税関コード:2932190090
  • 税関データ:

    中国税関コード:

    2932190090

    概要:

    2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1111738-100g
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose
97614-43-2 98%
100g
$450 2023-09-03
eNovation Chemicals LLC
Y1111738-10kg
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose
97614-43-2 98%
10kg
$13500 2023-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D829543-5g
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
97614-43-2 95%
5g
¥138.60 2022-01-13
Apollo Scientific
PC49254-5g
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose
97614-43-2 98+%
5g
£17.00 2025-03-22
eNovation Chemicals LLC
D481125-5g
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
97614-43-2 95%
5g
$200 2024-05-24
eNovation Chemicals LLC
D696048-100g
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose
97614-43-2 98%
100g
$135 2024-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D829543-25g
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
97614-43-2 95%
25g
¥799.00 2022-01-13
Ambeed
A134316-5g
(2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
97614-43-2 98%
5g
$12.0 2025-02-20
Alichem
A019094834-25g
(2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
97614-43-2 98%
25g
$270.48 2023-08-31
eNovation Chemicals LLC
D547130-5g
2-deoxy-2-fluoro-1,3,5-tri-o-benzoyl-alpha-D-arabinofuranose
97614-43-2 97%
5g
$120 2024-05-24

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ;  rt → 60 °C; 3 h, 60 °C; 1.5 h, 70 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  cooled
リファレンス
Preparation of 2'-fluoro-4'-substituted nucleoside analogs as antiviral agents
, China, , ,

合成方法 2

はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  rt; 12 h, rt → 40 °C; 12 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water
リファレンス
Positron emission tomography probe demonstrates a striking concentration of ribose salvage in the liver
Clark, Peter M.; Flores, Graciela; Evdokimov, Nikolai M.; McCracken, Melissa N.; Chai, Timothy; et al, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(28),

合成方法 3

はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  15 h, reflux
リファレンス
Reactivity between acetone and single-stranded DNA containing a 5'-capped 2'-fluoro-N7-methyl guanine
Mohan, Utpal; Burai, Ritwik; McNaughton, Brian R., Tetrahedron Letters, 2014, 55(22), 3358-3360

合成方法 4

はんのうじょうけん
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ;  rt; 3 h, 60 °C; 1.5 h, 70 °C
リファレンス
Synthesis of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose
Zhu, Lihua; Chen, Qian; Xu, Yunfeng; Fan, Juzheng, Huaxi Yaoxue Zazhi, 2005, 20(3), 207-210

合成方法 5

はんのうじょうけん
1.1 Reagents: Deoxo-Fluor Solvents: Toluene
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Synthesis of 2-deoxy-2-fluoro-arabinose derivatives
, European Patent Organization, , ,

合成方法 6

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Hydrofluoric acid Solvents: Ethyl acetate ,  Water ;  3 h, 80 °C
1.2 Reagents: Triethylamine ;  3 h, heated
リファレンス
Synthesis of clofarabine
Chen, Lili; Cen, Junda, Zhongguo Yiyao Gongye Zazhi, 2006, 37(8), 508-510

合成方法 7

はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  15 h, reflux
リファレンス
Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-Methylguanine
Lee, Seongmin; Bowman, Brian R.; Ueno, Yoshihito; Wang, Shuyu; Verdine, Gregory L., Journal of the American Chemical Society, 2008, 130(35), 11570-11571

合成方法 8

はんのうじょうけん
1.1 Reagents: Deoxo-Fluor Solvents: Dichloromethane ;  50 °C
リファレンス
Sulfur, Trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-κN]-,(T-4)-
Cannon, Kevin C.; Krow, Grant R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, , 1-7

合成方法 9

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Triethylamine trihydrofluoride Solvents: Acetonitrile ;  36 h, 60 °C
1.2 Reagents: Water
リファレンス
Preparation of thiouracil nucleoside analogs for treatment of viruses and cancer
, India, , ,

合成方法 10

はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  18 h, 40 - 42 °C
リファレンス
Method for synthesizing nucleoside analog clofarabine
, China, , ,

合成方法 11

はんのうじょうけん
1.1 Reagents: (T-4)-(4-Carboxyphenyl)trifluorosulfur Solvents: Dichloromethane ;  cooled; rt
1.2 Reagents: Water ;  cooled
リファレンス
Method for preparing 2-deoxy-2-fluoro-α-D-arabinofuranose derivatives
, China, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ;  3 h, rt → 60 °C; 1.5 h, 70 °C
1.2 Reagents: Water ;  cooled
リファレンス
Pharmaceutical application of 2'-fluoro-4'-azido-nucleoside analog or its salt
, China, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium fluoride Solvents: Chloroform ,  Water ;  4 h, 60 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 7 - 8, cooled
リファレンス
Improved synthesis of clofarabine
Guo, Shunmin; Deng, Sishan; Qi, Yiping; Lin, Sui, Zhongguo Xiandai Yingyong Yaoxue, 2009, 26(2), 123-125

合成方法 14

はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane
リファレンス
2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies
Wilds, Christopher J.; Damha, Masad J., Nucleic Acids Research, 2000, 28(18), 3625-3635

合成方法 15

はんのうじょうけん
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate
リファレンス
Triethylamine poly(hydrogen fluorides) in the synthesis of a fluorinated nucleoside glycon
Chou, T. S.; Becke, Lisa M.; O'Toole, John C.; Carr, M. Austin; Parker, Bruce E., Tetrahedron Letters, 1996, 37(1), 17-20

合成方法 16

はんのうじょうけん
1.1 Reagents: Deoxo-Fluor Solvents: Dichloromethane ;  50 °C
リファレンス
Synthesis of 2',3'-Dideoxy-2'-fluoro-3'-thioarabinothymidine and its 3'-Phosphoramidite Derivative
Elzagheid, Mohamed I.; Tedeschi, Anna Lisa; Damha, Masad J., Nucleosides, 2003, 22(5-8), 1343-1346

合成方法 17

はんのうじょうけん
1.1 Reagents: Hydrofluoric acid Catalysts: Iron(III) acetylacetonate Solvents: 1,4-Dioxane
リファレンス
Preparation of fluoro-sugars and other fluoro compounds
, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonic acid Solvents: Acetonitrile ;  0.5 h, rt
1.2 Reagents: Triethylamine ,  Triethylamine trihydrofluoride ;  18 h, 50 °C
1.3 Solvents: Water
リファレンス
Direct and convenient conversion of alcohols to fluorides
Yin, Jingjun; Zarkowsky, Devin S.; Thomas, David W.; Zhao, Matthew M.; Huffman, Mark A., Organic Letters, 2004, 6(9), 1465-1468

合成方法 19

はんのうじょうけん
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ;  60 °C; 60 °C → 70 °C
1.2 Reagents: Triethylamine ;  10 h, 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
リファレンス
Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide
, China, , ,

合成方法 20

はんのうじょうけん
1.1 Reagents: Hydrofluoric acid ,  Potassium bifluoride Solvents: (±)-Propylene glycol ,  Water ;  rt → 160 °C; 130 - 160 °C; 5 h, 130 - 160 °C; cooled
1.2 Reagents: Water ;  1 h, cooled
リファレンス
Method for preparing clofarabine with high yield
, China, , ,

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Raw materials

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Preparation Products

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